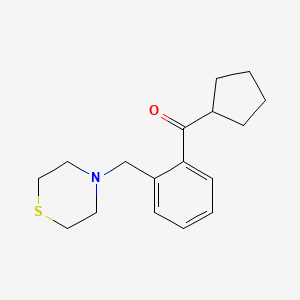

Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

cyclopentyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQMMZKDXRASNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643849 | |

| Record name | Cyclopentyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-56-4 | |

| Record name | Cyclopentyl[2-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrolysis-Decarboxylation Route Using 2-Cyclopentyl Benzoylacetic Acid Esters

Method Description

A significant advancement involves the preparation of cyclopentyl phenyl ketone via base-promoted hydrolysis and decarboxylation of 2-cyclopentyl benzoylacetic acid esters (e.g., 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate). This method avoids the harsh conditions of Grignard reactions and toxic catalysts.

-

- Base: Alkali such as NaOH, KOH, sodium carbonate, potassium carbonate, or cesium carbonate.

- Solvent: Water or mixtures including N,N-dimethylformamide, dimethyl sulfoxide, and toluene.

- Temperature: 60–100°C (preferably 80–100°C).

- Reaction time: 3–10 hours (optimally 5–8 hours).

- Molar ratio of ester to base: 1:1.5–3.0.

-

- The ester is suspended in the solvent with the base.

- The mixture is heated to the desired temperature.

- Hydrolysis occurs, followed by decarboxylation, yielding cyclopentyl phenyl ketone with a stable structure.

- The product is purified by extraction, drying, solvent removal, and column chromatography.

Advantages

- Mild reaction conditions without extreme low temperatures.

- Use of environmentally friendly solvents.

- High yield and short reaction cycles.

- Lower production costs and easier scalability.

- Reduced environmental pollution and simpler processing.

- Avoidance of heavy metal catalysts and residues.

Representative Data from Experimental Embodiments

| Embodiment | Ester (g) | Base (Type & g) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 5 | 10.0 | K2CO3 (11.90) | DMF (50) | 60 | 6 | Not stated | Extraction, drying, chromatography |

| 6 | 10.0 | K2CO3 (11.90) | DMF (50) | 60 | 6 | 69.73 | Extraction, drying, chromatography |

| 7 | 10.0 | NaOH (2.58) | H2O (80) | 95 | 10 | 79.33 | Extraction, drying, chromatography |

| 8 | 10.0 | KOH (4.83) | H2O (50) | Not stated | Not stated | Not stated | Extraction, drying, chromatography |

This data demonstrates the flexibility of base types and solvents, with yields approaching 70–80% under optimized conditions.

Grignard Reagent-Based Synthesis

Method Description

The classical approach involves:

- Preparation of cyclopentylmagnesium bromide by reacting magnesium turnings with bromocyclopentane in dry tetrahydrofuran (THF).

- Subsequent reaction with benzonitrile or benzoyl derivatives to form the ketone.

- Quenching with hydrochloric acid and purification through solvent extraction and distillation.

Process Details

- Magnesium chips (40g–4kg) are added to dry THF (120mL–12L).

- Bromocyclopentane (30g–3kg) is added dropwise, and the reaction is initiated by heating.

- Additional THF and bromocyclopentane are added to maintain reaction progress.

- Benzonitrile is added dropwise at 48–50°C, followed by stirring for 2–3 hours.

- The reaction is quenched with hydrochloric acid, adjusting pH to 4–5.

- The organic phase is separated, dried, and concentrated.

- Addition of tertiary methyl ether precipitates solids, which are filtered.

- Distillation yields cyclopentyl phenyl ketone with purity >99%.

Advantages and Limitations

- High purity product (>99%).

- Scalable to multi-kilogram quantities.

- Requires strictly anhydrous and oxygen-free conditions.

- Exothermic quenching step requires careful control.

- Use of THF and tertiary methyl ether solvents.

- Energy-intensive and sensitive to moisture and oxygen.

This method is well-established but operationally demanding and less environmentally friendly compared to the hydrolysis-decarboxylation route.

Comparative Analysis of Preparation Methods

| Feature | Hydrolysis-Decarboxylation Route | Grignard Reagent Route |

|---|---|---|

| Reaction Temperature | Moderate (60–100°C) | Low (-78°C to -45°C) |

| Reaction Atmosphere | Ambient, no strict anhydrous conditions | Strictly anhydrous and oxygen-free |

| Catalysts | None or base only | Magnesium metal, sometimes toxic catalysts |

| Solvents | Water, DMF, DMSO, toluene | THF, ethyl acetate, tertiary methyl ether |

| Yield | Moderate to high (up to ~80%) | High purity (>99%) |

| Environmental Impact | Low, uses environmentally friendly solvents | Higher, uses volatile organic solvents and metals |

| Industrial Scalability | High, simple operation and control | Moderate, requires careful handling |

| Cost | Lower, no expensive catalysts | Higher, due to reagents and cooling requirements |

| Heavy Metal Residues | None | Possible contamination |

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone

- CAS : 898782-54-2

- Molecular Formula: C₁₆H₂₁NOS

- Molecular Weight : 275.41 g/mol

- Available at 97% purity, though discontinued in commercial catalogs, limiting accessibility .

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone

- CAS: Not explicitly listed

- Molecular Formula: C₁₇H₂₃NO

- Molecular Weight : 257.38 g/mol

2-Chlorophenyl Cyclopentyl Ketone

- CAS : 6740-85-8

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 208.69 g/mol

- Used as a precursor to ketamine analogs and polycyclic aromatic hydrocarbons .

Cyclohexyl Phenyl Ketone Derivatives

Physicochemical and Reactivity Comparisons

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |

|---|---|---|---|---|

| Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone | C₁₇H₂₃NOS | 289.44 | 95+% | Thiomorpholine, cyclopentyl |

| Cyclobutyl analog | C₁₆H₂₁NOS | 275.41 | 97% | Thiomorpholine, cyclobutyl |

| 2-Chlorophenyl cyclopentyl ketone | C₁₂H₁₃ClO | 208.69 | 97% | Chlorophenyl, cyclopentyl |

| 2-Fluorophenyl cyclohexyl ketone | C₁₃H₁₅FO | 206.26 | >95% | Fluorophenyl, cyclohexyl |

Table 2: Reactivity in Sodium Borohydride Reductions (0°C)

| Compound | Relative Reaction Rate (vs. Acetophenone) |

|---|---|

| Acetophenone | 1.00 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopropyl phenyl ketone | 0.12 |

Key Observations :

- The cyclopentyl group in the target compound confers moderate reactivity in reductions, likely due to a balance between steric hindrance and ring strain .

- Thiomorpholine’s sulfur atom may enhance metabolic stability compared to morpholine or piperidine analogs, as seen in studies of related metabolites .

Biologische Aktivität

Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group, a thiomorpholine moiety, and a phenyl ketone structure. These components contribute to its unique reactivity and biological profile.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains, including resistant forms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate susceptibility |

| Mycobacterium tuberculosis | 16 µg/mL | Active against resistant strains |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study involved a series of in vitro tests and demonstrated a significant reduction in bacterial load when treated with the compound.

- Case Study on Anticancer Properties : Another research project focused on the effects of this compound on breast cancer cells. Results indicated that the compound not only inhibited cell growth but also triggered apoptosis, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Question

- Structural Confirmation :

- Impurity Profiling :

- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water mobile phase) to detect byproducts like cyclopentylmandelic acid (retention time ~8.2 min) .

- GC-MS : Monitor volatile impurities (e.g., residual solvents) with a DB-5MS column .

How do conformational properties of cycloalkyl groups affect the reaction kinetics of cyclopentyl phenyl ketones with reducing agents?

Advanced Research Question

Cyclopentyl groups exhibit reduced angular strain compared to cyclopropyl analogs, enhancing hydride affinity. Kinetic studies of sodium borohydride reductions show cyclopentyl phenyl ketone reacts faster (relative rate 0.36 at 0°C) than cyclohexyl derivatives (0.25) due to optimal ring puckering that stabilizes the transition state .

Methodological Approach :

- Conduct temperature-controlled (0–35°C) kinetic experiments using UV-Vis spectroscopy to monitor borohydride consumption.

- Apply Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) and correlate with ring strain energies .

What mechanistic pathways explain the oxidative cleavage of C(CO)–C(alkyl) bonds in cyclopentyl phenyl ketones, and how do substituents influence selectivity?

Advanced Research Question

Oxidative cleavage via radical pathways is dominant for cyclopentyl phenyl ketones. Ultrathin N-doped carbon nanosheets catalyze homolytic rupture of β-C–H bonds, generating R–O˙ radicals that fragment the ketone backbone . Thiomorpholinomethyl substituents may enhance radical stability via sulfur’s lone-pair donation.

Experimental Design :

- Use EPR spectroscopy with DMPO spin traps to detect HO˙ and R–O˙ radicals.

- Compare reaction rates of substituted derivatives (e.g., 2-thiomorpholinomethyl vs. 2-methyl) under O2 atmosphere to assess electronic effects .

How can researchers resolve contradictions in kinetic data for cycloalkyl phenyl ketones, such as unexpected rate differences between cyclopentyl and cyclohexyl derivatives?

Advanced Research Question

Discrepancies arise from competing steric and electronic factors. Cyclohexyl phenyl ketone’s slower rate (vs. cyclopentyl) at 0°C is attributed to unfavorable chair conformations that hinder hydride attack .

Resolution Strategy :

- Perform DFT calculations (B3LYP/6-31G*) to model transition-state geometries and quantify torsional strain.

- Validate with variable-temperature NMR to assess ring-flipping dynamics in cyclohexyl derivatives .

What computational methods are employed to model the electronic effects of substituents on the reactivity of cyclopentyl phenyl ketones?

Advanced Research Question

- DFT Studies : Optimize ground- and transition-state geometries using Gaussian 16 (M06-2X/cc-pVTZ) to map electrostatic potential surfaces. Thiomorpholinomethyl groups increase electron density at the ketone carbon, accelerating nucleophilic attacks .

- MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS to predict solvation-driven selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.